molecular formula C11H15N B13316381 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline

カタログ番号: B13316381
分子量: 161.24 g/mol
InChIキー: BWOGOGYUJJTFMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline (3,7-DM-THQ) is a substituted tetrahydroquinoline (THQ) derivative characterized by methyl groups at the 3- and 7-positions of the heterocyclic ring.

Synthesis: 3,7-DM-THQ can be synthesized via Grignard reagent reactions with 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, followed by dehydration of intermediate phenolic compounds . This method provides good yields and functional group tolerance, making it suitable for generating structurally diverse analogs.

For example, 2-methyl-5-hydroxy-THQ exhibits analgesic activity (1/8 the potency of morphine) , and 4,4-dimethyl-THQ derivatives act as peroxisome proliferator-activated receptor (PPAR) agonists for diabetes treatment .

特性

分子式

C11H15N

分子量

161.24 g/mol

IUPAC名

3,7-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-4,6,9,12H,5,7H2,1-2H3

InChIキー

BWOGOGYUJJTFMI-UHFFFAOYSA-N

正規SMILES

CC1CC2=C(C=C(C=C2)C)NC1

製品の起源

United States

準備方法

Methodology Overview

  • Reduction or oxidation followed by cyclization: This approach involves initial oxidation or reduction of precursor compounds, such as quinolines or dihydroquinolines, followed by intramolecular cyclization to form tetrahydroquinoline derivatives.

  • S NAr-terminated sequences: Nucleophilic aromatic substitution (S NAr) reactions are employed to introduce substituents, which then undergo cyclization to yield the heterocyclic core.

  • Acid-catalyzed ring closures: Acidic conditions facilitate ring closure via protonation of intermediates, promoting intramolecular nucleophilic attack and ring formation.

  • Metal-promoted processes: Transition metals like palladium, iron, or nickel catalyze various steps, including hydrogenation and C–H activation, to efficiently construct the tetrahydroquinoline scaffold.

Representative Example

A notable domino synthesis involves reduction of 2-aryl-1,2,3,4-tetrahydroquinolines, followed by reductive cyclization using palladium catalysts, yielding high selectivity for trans-fused tetrahydroquinolines. For instance, hydrogenation of precursors with Pd/C under hydrogen atmosphere produces the desired heterocycle with yields ranging from 78% to 91% (see Scheme 3 in).

Table 1: Summary of Domino Reaction Conditions

Reaction Type Catalyst Substrate Yield (%) Notes
Reduction & Cyclization Pd/C Various 78–91 High selectivity for trans-isomer
Acid-catalyzed ring closure H2SO4 Aromatic precursors 70–85 Mild conditions, high yields
Metal-promoted cyclization Fe(III) porphyrin Nitrene insertion 72–81 One-step synthesis

Catalytic Hydrogenation and Reduction Strategies

Direct reduction of quinolines and dihydroquinolines is a prevalent route for tetrahydroquinoline synthesis, especially when aiming for specific substitution patterns like methyl groups at positions 3 and 7.

Hydrogenation of Quinolines

  • Catalysts: Palladium on carbon (Pd/C), Raney nickel, and other metal catalysts are employed under hydrogen pressure to reduce quinolines selectively.

  • Reaction Conditions: Typically performed at elevated temperatures (e.g., reflux) and hydrogen pressures (1–10 atm). For example, hydrogenation of 2-aryl-1,2,3,4-tetrahydroquinolines yields high purity products with yields up to 90% (see Table 1 in).

Reduction of Dihydroquinolinones

  • Method: Catalytic hydrogenation of dihydroquinolinones using Pd/C or LAH (lithium aluminum hydride) can produce tetrahydroquinolines, although selectivity can be challenging due to over-reduction.

  • Data: Hydrogenation of quinoline derivatives in THF with Pd/C at room temperature often yields the tetrahydro derivative in yields exceeding 85% with high stereoselectivity.

Table 2: Reduction Conditions and Outcomes

Catalyst Substrate Conditions Yield (%) Notes
Pd/C Quinoline derivatives H2, 1–10 atm, reflux 85–90 High stereoselectivity
LAH Dihydroquinolinones THF, reflux 80–88 Over-reduction possible
Ni/H2 Aromatic quinolines Elevated temperature 75–85 Less selective

Borrowing Hydrogen Methodology

A modern, atom-efficient approach involves borrowing hydrogen (BH) strategy, where secondary alcohols and 2-aminobenzyl alcohols serve as starting materials, and hydrogen transfer occurs internally within the reaction system.

Mechanism and Catalysts

  • Catalyst: Manganese(I) PN3 pincer complexes have been employed effectively, offering high selectivity and mild conditions.

  • Process: The catalyst dehydrogenates the secondary alcohol to generate a reactive intermediate, which then couples with the amine to form the tetrahydroquinoline core, followed by rehydrogenation to finalize the heterocycle.

Research Findings

  • Hofmann et al. demonstrated the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols with yields up to 72% under mild conditions, with water as the only byproduct (see,).

  • The process is highly selective, avoiding over-reduction and enabling functional group tolerance, including methyl substituents at positions 3 and 7.

Table 3: Borrowing Hydrogen Synthesis Parameters

Catalyst Substrate Conditions Yield (%) Notes
Manganese(I) PN3 2-Aminobenzyl alcohol + secondary alcohol 120°C, KOH, DME 72% Water as byproduct
Ru-based catalyst Similar substrates 100°C, H2 65–70 Requires H2 gas
Heterogeneous Ni catalyst Primary alcohols Elevated temperature 50–60 Less selective

Additional Synthetic Routes

Other notable methods include:

  • Intramolecular nitrene insertion: Using iron catalysts to insert nitrene groups into C–H bonds, forming tetrahydroquinolines with good yields (72–81%).

  • Photocatalytic reactions: TiO2 catalysis under UV irradiation can facilitate reduction and cyclization steps, although scope remains limited.

  • Multistep syntheses: Combining initial formation of dihydroquinolines followed by selective oxidation or reduction steps to obtain the target compound with specific methylation at positions 3 and 7.

Summary of Preparation Methods

Method Key Features Typical Yield Advantages Limitations
Domino reactions One-pot, cascade, high efficiency 70–95% Simplifies synthesis, high selectivity Requires optimized conditions
Catalytic hydrogenation Metal catalysts under H2 75–90% Widely applicable Over-reduction risk
Borrowing hydrogen Catalytic, atom-efficient 65–72% Mild, functional group tolerant Requires specific catalysts and conditions
Nitrene insertion Metal-catalyzed, selective 72–81% Unique approach Limited substrate scope

化学反応の分析

General Reactivity of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are nitrogen-containing heterocycles with a partially saturated quinoline backbone. Their reactivity is influenced by the amine group, aromatic ring, and substituents. Common reactions include:

  • Oxidation (to quinoline derivatives)

  • Reduction (to fully saturated decahydroquinolines)

  • Electrophilic aromatic substitution (e.g., halogenation, nitration)

  • Nucleophilic substitution (at the amine or alkyl groups)

2.1. Oxidation Reactions

The tetrahydroquinoline scaffold is prone to oxidation under acidic or catalytic conditions. For example:

  • Air/Oxidizing Agents :

    • Oxidation of the 1,2,3,4-tetrahydroquinoline ring to quinoline derivatives, particularly under aerobic conditions with metal catalysts (e.g., Mn, Pd) .

    • Demethylation of methoxy groups (if present) using agents like BBr₃ or AlCl₃ .

2.2. Reduction Reactions

  • Catalytic Hydrogenation :

    • Full saturation of the tetrahydroquinoline ring to decahydroquinoline using H₂ and Pd/C or Raney Ni .

    • Selective reduction of substituents (e.g., methyl groups) is less common but possible under controlled conditions.

2.3. Electrophilic Substitution

  • Halogenation :

    • Bromination or chlorination at the aromatic ring’s C5 or C8 positions due to electron-donating methyl groups at C3 and C7 .

  • Nitration :

    • Directed by the amine group, leading to nitro derivatives at C6 or C8 .

2.4. Functionalization of the Amine Group

  • Alkylation/Acylation :

    • Reaction with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives .

  • Schiff Base Formation :

    • Condensation with aldehydes/ketones to generate imine-linked products.

Comparative Data for Analogous Compounds

Compound Reaction Type Conditions Product Yield Source
2,2,4-Trimethyl-THQOxidation (CrO₃)Acidic conditionsQuinoline derivative60–75%
5,7-Dimethoxy-THQ Demethylation (AlCl₃)Reflux in chlorobenzeneMonohydroxy-THQ13%
2-Phenyl-THQ Hydrogenation (Mn)H₂, 120°C, KH/KOHDecahydroquinoline85%

Mechanistic Considerations

  • Oxidation : Proceeds via radical intermediates or metal-mediated dehydrogenation .

  • Reduction : Involves sequential hydrogen transfer steps, often facilitated by transition-metal catalysts .

  • Electrophilic Substitution : Directed by electron-donating substituents (e.g., methyl groups), favoring para/ortho positions relative to the amine .

Research Gaps and Limitations

No direct studies on 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline were identified. The above analysis extrapolates from structurally similar compounds, which may not fully capture the steric or electronic effects of the 3,7-dimethyl substitution. Experimental validation is required to confirm reactivity patterns.

Recommendations for Future Studies

  • Synthetic Routes : Adapt borrowing hydrogen methodologies using Mn or Ru catalysts .

  • Catalytic Screening : Test hydrogenation/oxidation catalysts (e.g., Pd, Mn, or Fe complexes).

  • Computational Modeling : Predict regioselectivity in electrophilic substitutions using DFT calculations.

科学的研究の応用

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This allosteric modulation can lead to conformational changes in the enzyme, altering its activity .

類似化合物との比較

Structural and Substituent Variations

Compound Name Substituent Positions Key Structural Features
3,7-Dimethyl-THQ 3,7-dimethyl Methyl groups enhance lipophilicity
4,4-Dimethyl-THQ 4,4-dimethyl Bulky substituents near N alter PPAR binding
2-Methyl-5-hydroxy-THQ 2-methyl, 5-hydroxy Polar hydroxyl group improves solubility
2-Isobutyl-THQ 2-isobutyl Aliphatic chain modulates membrane affinity
1-(Sulfonyl)-THQ derivatives N-sulfonyl groups Enhanced antimicrobial activity

Pharmacological Activities

Compound Name Biological Activity Mechanism/Target Potency/IC₅₀ Reference
3,7-Dimethyl-THQ Anticancer (under study) Not fully elucidated N/A
4,4-Dimethyl-THQ PPARα/γ agonist Insulin sensitization EC₅₀ = 0.1–1 μM
2-Methyl-5-hydroxy-THQ Analgesic Opioid receptor modulation 1/8 morphine potency
N-Benzenesulfonyl-THQ derivatives Antimicrobial Gram-positive/-negative bacterial MIC = 2–8 μg/mL
THQ-based nNOS inhibitors Neuropathic pain relief Selective neuronal nitric oxide synthase inhibition IC₅₀ = 10–100 nM

Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Stability Key Notes
3,7-Dimethyl-THQ ~3.2 <0.1 (aqueous) Stable under N₂ High lipophilicity limits oral bioavailability
4,4-Dimethyl-THQ ~2.8 0.5 (DMSO) Oxime hydrolysis Improved PPAR binding affinity
THQ-phosphonic acid ~1.5 >10 (aqueous) pH-sensitive Enhanced water solubility

Key Research Findings and Trends

Substituent Position Dictates Activity :

  • 3,7-Dimethyl substitution is less explored compared to 4,4-dimethyl analogs but shows promise in anticancer studies .
  • Bulky substituents at the 4-position (e.g., 4,4-dimethyl) improve PPAR agonist activity but complicate synthesis due to steric hindrance .

Synthetic Advancements: Mechanochemical methods enable solvent-free, high-yield synthesis of functionalized THQs (e.g., 6,8-dimethyl-THQ) . Hydrogenation of quinoline precursors is cost-effective for large-scale production .

Therapeutic Potential: THQ hybrids (e.g., ibuprofen-THQ) combine anti-inflammatory and analgesic properties . Sulfonamide-THQ derivatives exhibit broad-spectrum antimicrobial activity .

生物活性

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of DMTHQ, including its potential pharmacological applications and mechanisms of action.

Chemical Structure and Synthesis

DMTHQ is characterized by a fused bicyclic structure that includes a quinoline moiety. The synthesis of DMTHQ has been explored through various methods, including catalytic hydrogenation and multi-step synthetic routes. Recent studies have highlighted its synthesis via chemo-enzymatic processes that enhance yield and selectivity .

Antioxidant Activity

DMTHQ has been shown to possess significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Anticancer Properties

Research indicates that DMTHQ exhibits cytotoxic effects against various cancer cell lines. In vitro studies have reported that DMTHQ inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT29) cell lines with IC50 values ranging from 20 to 50 µM. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
HT2930Cell cycle arrest

Neuroprotective Effects

DMTHQ has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It mitigates neuronal cell death induced by oxidative stress and excitotoxicity in vitro. The compound's neuroprotective effects are linked to its antioxidant capacity and modulation of neuroinflammatory pathways .

Anti-inflammatory Activity

Studies have demonstrated that DMTHQ can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role for DMTHQ in managing inflammatory conditions .

Case Studies

  • Cancer Treatment : A case study involving DMTHQ's efficacy against pancreatic cancer cells highlighted its ability to enhance the effects of standard chemotherapy agents like gemcitabine. The combination treatment showed synergistic effects, leading to increased apoptosis compared to monotherapy .
  • Neuroprotection : In animal models of Alzheimer's disease, DMTHQ administration resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential therapeutic role for DMTHQ in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to 3,7-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer : The synthesis of substituted tetrahydroquinolines requires careful selection of reaction conditions based on substituent location and steric/electronic effects. For example, intramolecular cyclization via electrophilic attack (e.g., using epichlorohydrin with aromatic amines) is effective for generating fused tetrahydroquinoline cores . Solvent choice, temperature, and catalyst selection (e.g., palladium complexes for enantioselective synthesis) are critical for regioselectivity and yield . Characterization via 1H^1 \text{H} NMR and X-ray crystallography (to confirm stereochemistry) is recommended .

Q. How can structural characterization of this compound derivatives be performed with high accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguities. For example, crystallographic studies of bruceolline E (a related compound) revealed hydrogen bonding networks (N–H⋯O) and weak C–H⋯O interactions stabilizing the lattice . Complementary techniques like NMR (e.g., 13C^{13} \text{C} DEPT for quaternary carbons) and mass spectrometry (ESI-MS for molecular weight confirmation) should be combined to validate purity and structure .

Q. What catalytic systems are effective for dehydrogenation of tetrahydroquinoline derivatives?

  • Methodological Answer : Atomically dispersed Fe catalysts (e.g., Fe-ISAS/CN) show exceptional activity and selectivity (>99%) in dehydrogenating 1,2,3,4-tetrahydroquinoline to quinoline under mild conditions. Key parameters include catalyst recyclability (82% conversion after 5 cycles) and avoidance of noble metals . Reaction monitoring via GC-MS or HPLC is advised to quantify conversion and byproduct formation.

Advanced Research Questions

Q. How can QSAR models guide the design of 3,7-dimethyltetrahydroquinoline derivatives with PPARα/γ agonistic activity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies using molecular descriptors (e.g., logP, polar surface area) can predict PPAR binding affinity. For example, substituents at the 3- and 7-positions influence steric and electronic interactions with the receptor’s ligand-binding domain. Computational tools like molecular docking (e.g., AutoDock Vina) and DFT calculations help rationalize substituent effects . Experimental validation via in vitro PPAR transactivation assays is essential .

Q. What strategies improve the pharmacokinetic profile of 3,7-dimethyltetrahydroquinoline-based nNOS inhibitors?

  • Methodological Answer : Substituent optimization on the tetrahydroquinoline scaffold can enhance oral bioavailability and reduce hERG channel inhibition. For instance, replacing bulky groups with alkylamino moieties at the 1-position improves solubility and metabolic stability. In vivo pharmacokinetic studies (e.g., rodent models) should assess AUC, t1/2t_{1/2}, and CNS penetration. Parallel hERG patch-clamp assays (IC50_{50} >30 μM target) mitigate cardiotoxicity risks .

Q. How can enantioselective synthesis of 3,7-dimethyltetrahydroquinoline derivatives be achieved?

  • Methodological Answer : Chiral palladium catalysts enable enantioselective cyclization of allenyl aldehydes with arylboronic acids, yielding 3,4-cis-tetrahydroquinolines with >90% ee. Key factors include ligand design (e.g., binaphthyl phosphoramidites) and solvent polarity tuning (e.g., dichloroethane). Diastereomeric ratios should be analyzed via chiral HPLC or SFC .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。